![molecular formula C13H19NO B5750639 1-(4-methoxybenzyl)piperidine](/img/structure/B5750639.png)
1-(4-methoxybenzyl)piperidine
Overview
Description
1-(4-methoxybenzyl)piperidine, also known as GBR 12909, is a chemical compound that belongs to the piperidine class of compounds. It has been extensively studied for its potential use as a dopamine reuptake inhibitor. The compound has a unique chemical structure that makes it a promising candidate for further research in the field of neuroscience.
Scientific Research Applications
1. Pharmacological Properties
1-(4-methoxybenzyl)piperidine derivatives have been studied for their pharmacological properties, particularly as high-affinity, selective σ ligands. Research indicates that these compounds, including 1-(4-methoxybenzyl)piperidine, exhibit affinities for various central nervous system receptors such as σ, 5-HT1A, 5-HT2A, α1, α2, M, D2. This has implications in neuroscience and pharmacology, especially in the development of drugs targeting these receptors (Tacke et al., 2003).
2. Antitubercular Activity
A series of 2-(4-methoxybenzyl)-6-aryl-5-pyrrolidin/piperidin/morpholin-1-ylmethyl-imidazo thiadiazoles, including 1-(4-methoxybenzyl)piperidine derivatives, were synthesized and screened for antitubercular activity. These compounds were found to be effective against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Badiger & Khazi, 2013).
3. Anti-Alzheimer's Agents
N-benzylated derivatives of 1-(4-methoxybenzyl)piperidine were synthesized and evaluated for their anti-Alzheimer's activity. These compounds were designed based on the structure of donepezil, a major drug for Alzheimer's disease, suggesting potential therapeutic applications in neurodegenerative diseases (Gupta et al., 2020).
4. Cardiotropic Activity
1-(Methoxybenzyl)-4-{2-[(Methoxybenzyl)-Amino]Ethyl}Piperazines, including 1-(4-methoxybenzyl)piperidine derivatives, were synthesized and evaluated for their cardiotropic activity. These compounds exhibited significant antiarrhythmic activity in various cardiac arrhythmia models, indicating potential applications in cardiovascular medicine (Mokrov et al., 2019).
5. Serotonin 4 Receptor Agonists
Benzamide derivatives, including 1-(4-methoxybenzyl)piperidine, were synthesized and evaluated for their effects on gastrointestinal motility as selective serotonin 4 receptor agonists. These compounds showed promise as novel prokinetic agents with potential applications in gastrointestinal disorders (Sonda et al., 2004).
properties
IUPAC Name |
1-[(4-methoxyphenyl)methyl]piperidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-15-13-7-5-12(6-8-13)11-14-9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGSQXYGFDGFQLQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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